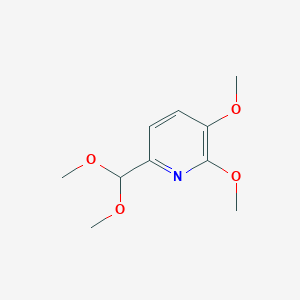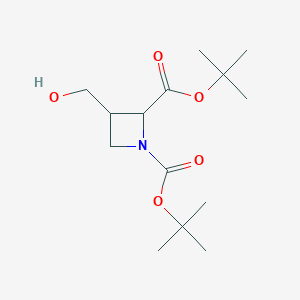![molecular formula C10H9NO4S2 B1451333 5-(Methylsulfonamido)benzo[b]thiophen-2-carbonsäure CAS No. 928709-53-9](/img/structure/B1451333.png)
5-(Methylsulfonamido)benzo[b]thiophen-2-carbonsäure
Übersicht
Beschreibung
5-(Methylsulfonamido)benzo[b]thiophene-2-carboxylic acid is a chemical compound . It is a derivative of thiophene, a five-membered ring made up of one sulfur as heteroatom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of 5-(Methylsulfonamido)benzo[b]thiophene-2-carboxylic acid is represented by the formula C10H9NO4S2 .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Physical And Chemical Properties Analysis
The molecular weight of 5-(Methylsulfonamido)benzo[b]thiophene-2-carboxylic acid is 271.31 .Wissenschaftliche Forschungsanwendungen
Organische Synthese
Diese Verbindung dient als wertvolles Ausgangsmaterial in der organischen Synthese. Ihre Molekülstruktur ermöglicht die Bildung komplexer organischer Moleküle durch verschiedene Synthesewege. Sie kann verwendet werden, um neue chemische Einheiten mit potenzieller biologischer Aktivität zu synthetisieren oder um molekulare Gerüste zu konstruieren, die in Naturprodukten und Pharmazeutika weit verbreitet sind .
Pharmazeutische Entwicklung
In der pharmazeutischen Industrie wird diese Verbindung als Zwischenprodukt verwendet. Ihre chemischen Eigenschaften können zur Entwicklung neuer Therapeutika genutzt werden. Forscher können die Grundstruktur modifizieren, um Derivate mit verbesserter Wirksamkeit oder reduzierter Toxizität für die Medikamentenentwicklung zu erzeugen .
Pflanzenschutzmittelproduktion
Als Zwischenprodukt in der Pflanzenschutzmittelproduktion kann 5-(Methylsulfonamido)benzo[b]thiophen-2-carbonsäure zur Synthese von Verbindungen beitragen, die Pflanzen vor Schädlingen und Krankheiten schützen. Sie kann zur Entwicklung neuer Pestizide oder Herbizide mit spezifischen Wirkmechanismen führen .
Farbstoffindustrie
Im Farbstoffbereich kann dieses Molekülgerüst in die Gestaltung neuer Farbstoffe integriert werden. Seine Struktur kann wünschenswerte Eigenschaften wie Farbechtheit und Widerstandsfähigkeit gegen Verblassen unter verschiedenen Bedingungen verleihen .
Korrosionsschutz
Thiophenderivate, einschließlich dieser Verbindung, finden Anwendung als Korrosionsschutzmittel. Sie können in der industriellen Chemie eingesetzt werden, um den Abbau von Metallen zu verhindern und so die Lebensdauer von Maschinen und Infrastruktur zu verlängern .
Elektronik und Materialwissenschaft
Die Verbindung hat potenzielle Anwendungen in der Elektronik und Materialwissenschaft, insbesondere bei der Entwicklung organischer Halbleiter. Sie könnte bei der Herstellung von organischen Feldeffekttransistoren (OFETs) und organischen Leuchtdioden (OLEDs) verwendet werden und so zur Weiterentwicklung flexibler und tragbarer elektronischer Geräte beitragen .
Wirkmechanismus
Target of Action
It is known that thiophene derivatives, which this compound is a part of, exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Therefore, the targets could be related to these biological activities.
Mode of Action
Based on the known activities of thiophene derivatives, it can be inferred that this compound might interact with its targets to modulate their function, leading to the observed biological effects .
Biochemical Pathways
Given the broad range of biological activities associated with thiophene derivatives, it is likely that multiple pathways are affected .
Pharmacokinetics
The compound is soluble in some polar organic solvents, such as dimethyl sulfoxide (dmso) and dichloromethane (dcm), which may influence its bioavailability .
Result of Action
Based on the known activities of thiophene derivatives, it can be inferred that this compound might have a variety of effects at the molecular and cellular level .
Action Environment
The action of 5-(Methylsulfonamido)benzo[b]thiophene-2-carboxylic acid can be influenced by various environmental factors. For instance, the compound is stable under regular storage conditions but should be protected from moisture and light exposure . These factors could potentially affect the compound’s action, efficacy, and stability.
Zukünftige Richtungen
Thiophene derivatives continue to be a focus of research due to their wide range of properties and applications . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research will likely continue to explore the synthesis, properties, and applications of these compounds.
Biochemische Analyse
Biochemical Properties
5-(Methylsulfonamido)benzo[b]thiophene-2-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes . Additionally, 5-(Methylsulfonamido)benzo[b]thiophene-2-carboxylic acid can bind to specific proteins, altering their conformation and activity. These interactions are primarily driven by the compound’s sulfonamide group, which can form hydrogen bonds and electrostatic interactions with amino acid residues in the active sites of enzymes and proteins .
Cellular Effects
The effects of 5-(Methylsulfonamido)benzo[b]thiophene-2-carboxylic acid on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 5-(Methylsulfonamido)benzo[b]thiophene-2-carboxylic acid can modulate the activity of transcription factors, leading to changes in the expression of genes involved in inflammation and cell proliferation . Furthermore, this compound can affect cellular metabolism by inhibiting key metabolic enzymes, resulting in altered levels of metabolites and energy production .
Molecular Mechanism
The molecular mechanism of action of 5-(Methylsulfonamido)benzo[b]thiophene-2-carboxylic acid involves several key interactions at the molecular level. This compound can bind to the active sites of enzymes, inhibiting their catalytic activity. For example, the sulfonamide group of 5-(Methylsulfonamido)benzo[b]thiophene-2-carboxylic acid can form hydrogen bonds with the catalytic residues of enzymes, preventing substrate binding and subsequent catalysis . Additionally, this compound can interact with transcription factors, altering their DNA-binding affinity and transcriptional activity, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(Methylsulfonamido)benzo[b]thiophene-2-carboxylic acid have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under physiological conditions, with minimal degradation over extended periods . Long-term studies have shown that 5-(Methylsulfonamido)benzo[b]thiophene-2-carboxylic acid can exert sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 5-(Methylsulfonamido)benzo[b]thiophene-2-carboxylic acid vary with different dosages in animal models. At low doses, this compound has been shown to exhibit anti-inflammatory and analgesic effects without significant toxicity . At higher doses, 5-(Methylsulfonamido)benzo[b]thiophene-2-carboxylic acid can cause adverse effects, such as hepatotoxicity and nephrotoxicity, indicating a narrow therapeutic window . These findings highlight the importance of dose optimization in the therapeutic application of this compound.
Metabolic Pathways
5-(Methylsulfonamido)benzo[b]thiophene-2-carboxylic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body . The metabolic pathways of 5-(Methylsulfonamido)benzo[b]thiophene-2-carboxylic acid play a crucial role in determining its pharmacokinetics and overall biological activity.
Transport and Distribution
The transport and distribution of 5-(Methylsulfonamido)benzo[b]thiophene-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by organic anion transporters, facilitating its accumulation in target tissues . Additionally, 5-(Methylsulfonamido)benzo[b]thiophene-2-carboxylic acid can bind to plasma proteins, such as albumin, which can influence its distribution and bioavailability . The transport and distribution properties of this compound are critical for its therapeutic efficacy and safety.
Eigenschaften
IUPAC Name |
5-(methanesulfonamido)-1-benzothiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4S2/c1-17(14,15)11-7-2-3-8-6(4-7)5-9(16-8)10(12)13/h2-5,11H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSJQRVNCNTMLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC2=C(C=C1)SC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[5-(Morpholin-4-ylmethyl)-1H-tetrazol-1-YL]-butanoic acid hydrochloride](/img/structure/B1451251.png)
![[1-(3-Fluoro-benzenesulfonyl)-piperidin-4-yl]-acetic acid](/img/structure/B1451252.png)

![6-bromo-8-chloro[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1451256.png)


![4-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}phenol](/img/structure/B1451262.png)



![1-{[3-Fluoro-4-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B1451267.png)

![[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-YL]methyl imidothiocarbamate methan+](/img/structure/B1451273.png)
